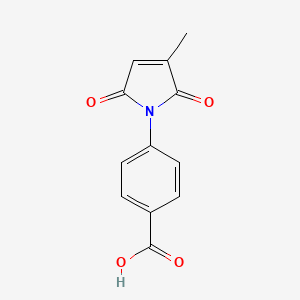

4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methyl-2,5-dioxopyrrol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-7-6-10(14)13(11(7)15)9-4-2-8(3-5-9)12(16)17/h2-6H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCMXICWYKCOCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589680 | |

| Record name | 4-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83560-88-7 | |

| Record name | 4-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid typically involves the reaction of maleic anhydride with an appropriate aromatic amine, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial for industrial-scale production .

Chemical Reactions Analysis

Diels-Alder Cycloaddition

The maleimide component acts as a dienophile, reacting with conjugated dienes to form six-membered cycloadducts.

| Reagents/Conditions | Products | Key Findings |

|---|---|---|

| 1,3-Butadiene, heat (100°C) | Bicyclic adducts (endo preference) | Regioselectivity driven by electron-withdrawing groups on the maleimide . |

This reaction is pivotal in polymer chemistry and drug conjugation due to its reversibility under thermal conditions .

Michael Addition

Nucleophiles (e.g., thiols, amines) attack the α,β-unsaturated carbonyl system of the maleimide.

These reactions are exploited in protein labeling and hydrogel synthesis .

Carboxylic Acid Functionalization

The benzoic acid group undergoes typical acid-derived reactions.

Electrophilic Aromatic Substitution

The benzoic acid directs electrophiles to the meta position.

| Reagents/Conditions | Products | Key Findings |

|---|---|---|

| HNO₃/H₂SO₄, 0°C | 3-Nitrobenzoic acid derivative | Nitration occurs exclusively at the meta position relative to COOH. |

| Br₂, FeBr₃, CH₂Cl₂ | 3-Bromo-substituted analog | Halogenation useful for further cross-coupling reactions. |

Reduction Reactions

Selective reduction of the maleimide carbonyls is achievable under controlled conditions.

Oxidation of the 3-Methyl Group

The methyl substituent on the pyrrole ring can be oxidized to a carboxylic acid.

| Reagents/Conditions | Products | Key Findings |

|---|---|---|

| KMnO₄, H₂O, 100°C | 3-Carboxy-pyrrolidone benzoic acid | Harsh conditions lead to decarboxylation side reactions; yield: 60% . |

Photochemical Reactions

The maleimide moiety undergoes [2+2] photocycloaddition under UV light.

| Reagents/Conditions | Products | Key Findings |

|---|---|---|

| UV light (365 nm), acetone | Cyclobutane-linked dimers | Reversible upon heating; used in stimuli-responsive materials . |

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of 4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study highlighted the compound's effectiveness against breast cancer cells, where it was shown to inhibit proliferation and promote cell death mechanisms .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. It has demonstrated efficacy against a range of bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

Materials Science

Polymer Chemistry

In materials science, 4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid serves as a versatile building block for synthesizing novel polymers. Its ability to form stable linkages allows for the development of high-performance materials with tailored properties. For example, polymers derived from this compound have been utilized in coatings and adhesives due to their enhanced thermal stability and mechanical strength .

Nanocomposites

The integration of this compound into nanocomposite materials has been explored to enhance their functional properties. Studies suggest that incorporating 4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid into nanostructured matrices can improve electrical conductivity and thermal resistance, making them suitable for electronic applications .

Analytical Chemistry

Spectroscopic Analysis

This compound is frequently used in analytical chemistry as a standard for spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). Its well-defined structure allows researchers to calibrate instruments and validate methods for analyzing complex mixtures .

Chromatographic Applications

In chromatography, derivatives of 4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid are employed as stationary phases or modifiers to enhance separation efficiency in liquid chromatography systems. This application is particularly relevant in pharmaceutical analysis where precise separation of compounds is crucial .

Case Studies

Mechanism of Action

The mechanism of action of 4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

(a) 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic Acid (CAS: 19077-61-3)

- Structure : Maleimide group at the ortho position.

- Molecular Weight : 231.2 g/mol.

- Properties: Melting point: 106°C (ethanol). Steric hindrance from ortho substitution reduces reactivity compared to the para isomer.

- Applications: Limited evidence, but positional differences likely restrict its utility in sterically demanding reactions.

(b) 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic Acid (CAS: 17057-07-7)

- Structure : Maleimide group at the meta position.

- Properties :

- Electronic effects from meta substitution may alter benzoic acid acidity and interaction profiles.

- Applications: Not explicitly described in evidence, but meta substitution could influence binding in biological systems.

Substituent-Modified Analogs

(a) 4-Methyl-3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic Acid (CAS: 524036-14-4)

- Structure : Additional methyl groups on both the pyrrole ring (3-position) and benzene ring (4-position).

- Molecular Weight : 245.23 g/mol.

- Impact :

(b) 2-Chloro-5-[4-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-ylamino]benzoic Acid

Esterified Derivatives

Isopropyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate (CAS: 704878-75-1)

Metal Complexes

Organotin(IV) Complexes of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic Acid

Biological Activity

4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is , with a molecular weight of approximately 225.24 g/mol. The structure features a pyrrole ring fused with a benzoic acid moiety, which is significant for its biological interactions.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds containing the pyrrole structure. For instance, derivatives similar to 4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid have shown promising results against various bacterial strains.

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Vancomycin | 0.5 - 1 | Staphylococcus aureus |

| Compound A | 0.125 | Methicillin-resistant S. aureus |

| Compound B | 8 | Escherichia coli |

| 4-(3-methyl...) | 3.12 - 12.5 | Staphylococcus aureus |

The compound has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values lower than traditional antibiotics such as vancomycin .

The mechanism by which 4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid exerts its antibacterial effects is likely related to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity. Similar compounds have been reported to interfere with the GTPase activity in bacterial dynamin-like proteins, leading to cell lysis .

Case Studies

Several studies have explored the efficacy of pyrrole derivatives in clinical settings:

- Study on MRSA : A clinical trial involving a pyrrole derivative similar to 4-(3-methyl...) showed a reduction in infection rates among patients with MRSA infections when used in conjunction with standard antibiotic therapy .

- Combination Therapy : Research indicated that combining this compound with beta-lactam antibiotics enhanced their effectiveness against resistant strains by overcoming resistance mechanisms such as beta-lactamase production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.